2-tert-Butyl-4,5-diphenyl-1,3-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
917988-91-1 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-tert-butyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)18-20-16(14-10-6-4-7-11-14)17(21-18)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
JXAWDUBCOMYVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Insights of 2 Tert Butyl 4,5 Diphenyl 1,3 Oxazole
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring
The oxazole ring is generally considered to be electron-rich and can undergo electrophilic substitution. However, the reactivity is lower than that of more activated aromatic systems like pyrrole (B145914) or furan. The presence of the nitrogen atom deactivates the ring towards electrophilic attack to some extent.
Preferred Sites for Electrophilic Attack (e.g., C-5 position)
In substituted oxazoles, the position of electrophilic attack is highly dependent on the nature and position of the existing substituents. For 2,4,5-trisubstituted oxazoles, electrophilic substitution is generally favored at the C-5 position when it is unsubstituted. thepharmajournal.com However, in the case of 2-tert-butyl-4,5-diphenyl-1,3-oxazole, all the carbon atoms of the oxazole ring are already substituted. Therefore, direct electrophilic substitution on the oxazole ring itself is sterically hindered and electronically disfavored. Electrophilic attack is more likely to occur on the appended phenyl rings.
Influence of Substituents on Ring Activation Towards Electrophiles
The substituents on the oxazole ring play a crucial role in modulating its reactivity towards electrophiles. Electron-donating groups enhance the electron density of the ring, thereby activating it for electrophilic attack, while electron-withdrawing groups have the opposite effect. thepharmajournal.compharmaguideline.com
In this compound, the tert-butyl group at the C-2 position is an electron-donating group, which would be expected to activate the oxazole ring. The phenyl groups at C-4 and C-5 can act as either electron-donating or electron-withdrawing groups depending on the resonance and inductive effects. However, their primary influence in electrophilic substitution reactions would be to direct incoming electrophiles to the ortho and para positions of the phenyl rings themselves, rather than to the already substituted oxazole core.
| Substituent | Position | Electronic Effect | Influence on Oxazole Ring |
| tert-Butyl | C-2 | Electron-donating (inductive effect) | Activation |
| Phenyl | C-4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate influence, directs substitution to phenyl ring |
| Phenyl | C-5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate influence, directs substitution to phenyl ring |
Nucleophilic Substitution Reactions and Their Specificity
Nucleophilic attack on the oxazole ring is generally difficult due to its electron-rich nature. However, the presence of electron-withdrawing substituents can facilitate such reactions.
Reactivity at C-2, C-4, and C-5 Positions
The reactivity of the carbon atoms in the oxazole ring towards nucleophiles follows the order C-2 > C-5 > C-4. The C-2 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack, especially if it bears a good leaving group. pharmaguideline.com In this compound, the C-2 position is occupied by a tert-butyl group, which is not a good leaving group. Therefore, direct nucleophilic substitution at the C-2 position is unlikely.
Nucleophilic attack at the C-4 and C-5 positions is even less favorable. In this specific molecule, these positions are occupied by stable phenyl groups, making nucleophilic displacement at these sites highly improbable under normal conditions. Recyclization reactions, where the oxazole ring is opened and then reclosed to form a different heterocyclic system, can be initiated by nucleophilic attack, particularly at the C-2 or C-5 positions. researchgate.net
Functional Group Transformations on the tert-Butyl and Phenyl Moieties
Given the stability of the 2,4,5-trisubstituted oxazole core, chemical modifications are more likely to occur on the peripheral tert-butyl and phenyl groups.
The tert-butyl group is generally unreactive towards many reagents. However, under harsh conditions, it could potentially be removed or undergo fragmentation.
Photochemical Behavior and Stability
Trisubstituted oxazoles are known to exhibit interesting photochemical properties. They can participate in photochemical cycloaddition reactions. rsc.org Visible-light-induced three-component reactions have been developed for the synthesis of complex 2,4,5-trisubstituted oxazoles, indicating that the oxazole core can be involved in photochemical transformations. rsc.orgrsc.org The stability of this compound under photochemical conditions would depend on the specific wavelength of light used and the presence of other reactive species. The extended conjugation provided by the phenyl groups suggests that the molecule will absorb in the UV region and may be susceptible to photochemical reactions upon irradiation.
Photolysis and Photooxidation Pathways
The oxazole ring system, including derivatives like this compound, is susceptible to photolysis and photooxidation. murdoch.edu.ausemanticscholar.org The primary pathway for the photooxidation of oxazoles involves the interaction with singlet oxygen. nih.gov Due to the absence of allylic hydrogen atoms in the oxazole ring, the common ene-mode addition of singlet oxygen is not a viable pathway. nih.gov Instead, the reaction proceeds predominantly through a [4+2]-cycloaddition mechanism. nih.govcdu.edu.au
In this process, singlet oxygen adds across the C-4 and C-5 positions of the oxazole ring, which in the case of the title compound are substituted with phenyl groups. This cycloaddition leads to the formation of an unstable endoperoxide intermediate. cdu.edu.au This intermediate, an imino-anhydride, is then postulated to undergo further transformation, ultimately yielding a triamide as the end-product. murdoch.edu.au The rate of this photooxidation can be influenced by the substituents on the oxazole ring; for instance, substituted oxazoles like 4-methyl-2,5-diphenyloxazole exhibit a slightly higher pseudo-first-order reaction rate compared to unsubstituted oxazole. murdoch.edu.aunih.gov The photooxidation of substituted oxazoles can lead to the formation of various products, such as isoimides and nitriles, under mild atmospheric conditions. cdu.edu.au For example, the irradiation of a reaction mixture of benzoic acid with 2,5-diphenyloxazole (B146863) in ethanol (B145695) resulted in the formation of 4,5-diphenyloxazole (B1616740), 3,5-diphenyloxazole, and phenanthro[9,10-d]oxazole. semanticscholar.org
Photostability in Different Media
The photostability of oxazole derivatives, including this compound, is influenced by the surrounding medium. The photooxidation reactions are known to be affected by the choice of solvent. nih.gov For instance, studies on the dye-sensitized photo-oxidation of 2,5-diphenyl-4-methyloxazole have shown varying reaction rate constants in different solvents. nih.gov This suggests that the photostability of this compound would also be solvent-dependent. The use of a polarisable continuum model (PCM) can help in assessing the influence of bulk solvents like methanol (B129727) and water on the molecular enthalpies of the reacting species. nih.govcdu.edu.au
Below is a data table illustrating the effect of solvent on the photo-oxidation rate constant of a similar compound, 2,5-diphenyl-4-methyloxazole.
| Solvent | Rate Constant (M-1s-1) |
|---|---|
| Dioxane | 1.61 x 107 |
| Benzene | 3.92 x 107 |
Electrochemical Reactivity (e.g., Reduction at C-2)
The electrochemical behavior of the oxazole ring has been a subject of study. Notably, the electrochemical reduction of the oxazole ring typically occurs at the C-2 position. semanticscholar.org This reduction has been observed in protic solvents such as methanol through polarographic methods. semanticscholar.org However, a crucial aspect for this compound is that the presence of an alkyl group at the C-2 position generally prevents its reduction at a dropping mercury electrode. semanticscholar.org This suggests a degree of electrochemical stability at this position for the title compound under these specific conditions. While traditional organic synthesis methods are common, electrochemical approaches for the synthesis of related compounds like 2,5-diphenyl-1,3,4-oxadiazole (B188118) are being explored as they align with green chemistry principles. pku.edu.cn
Ring-Opening and Rearrangement Processes
Ring-opening and rearrangement reactions are known for heterocyclic compounds. While specific information on this compound is limited in this context, related oxadiazole systems have been shown to undergo interesting rearrangements. For example, certain 1,3,4-oxadiazole (B1194373) derivatives have been observed to lose isocyanic acid (HNCO) through a rearrangement of the molecular ion in mass spectrometry fragmentation. nih.gov This type of rearrangement, while not a direct example for the title compound, highlights a potential pathway for ring modification in related heterocyclic systems.
Cycloaddition Reactions (e.g., Diels-Alder)
Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. researchgate.netresearchgate.net In these [4+2] cycloaddition reactions, the oxazole ring reacts with a dienophile, typically an alkene or alkyne, to form substituted pyridine (B92270) derivatives as the final products. researchgate.net The reactivity of the oxazole as a diene in the Diels-Alder reaction can be facilitated by the addition of an alkyl group or a Brønsted or Lewis acid to the nitrogen atom of the oxazole. researchgate.netscilit.com This enhancement in reactivity is attributed to the stabilization of the transition state, a lowering of the activation barrier, and a decrease in the HOMO(dienophile)-LUMO(diene) energy gap. researchgate.net In many cases, the initial Diels-Alder adduct is not isolable and undergoes rearrangement to yield the final pyridine product. researchgate.net
Acidic and Basic Properties of the Oxazole Ring System
The oxazole ring possesses both acidic and basic properties. The nitrogen atom in the oxazole ring imparts basic character. The basicity of the oxazole ring is influenced by the substituents present. researchgate.net For the parent oxazole, the pKb has been reported to be 1.17. semanticscholar.org
In terms of acidity, the hydrogen atoms on the oxazole ring exhibit varying degrees of acidity, with the order being C2 > C5 > C4. semanticscholar.org The hydrogen at the C2 position is the most acidic, with a reported pKa of approximately 20 for a generic oxazole. semanticscholar.org This indicates that the C2 position is the most likely site for deprotonation by a strong base.
Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 4,5 Diphenyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of protons and carbons can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 2-tert-butyl-4,5-diphenyl-1,3-oxazole provides a characteristic fingerprint of its proton environments. The tert-butyl group, a prominent feature of the molecule, is expected to produce a distinct singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm, due to the magnetic equivalence of its nine protons. nih.gov The two phenyl groups at positions 4 and 5 of the oxazole (B20620) ring will give rise to a complex multiplet pattern in the aromatic region, generally between 7.2 and 8.1 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by their positions on the phenyl rings and their spatial relationship with the oxazole core and the other phenyl substituent. For similar 2,5-disubstituted oxazoles, the phenyl protons often appear as multiplets due to overlapping signals. e-bookshelf.debeilstein-journals.org
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (9H) | ~ 1.4 - 1.5 | Singlet |
| Phenyl (10H) | ~ 7.2 - 8.1 | Multiplet |
Disclaimer: The ¹H NMR data presented is based on typical chemical shifts for similar structural motifs and may not represent the exact experimental values for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy and Correlation with Atomic Charges
The ¹³C NMR spectrum offers complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule. The oxazole ring itself is characterized by distinct signals for its three carbon atoms. In related oxazole structures, the C2 carbon, bonded to the nitrogen and the tert-butyl group, is expected to resonate at a significantly downfield position, often in the range of 155-165 ppm. e-bookshelf.de The C4 and C5 carbons, to which the phenyl groups are attached, would also appear in the downfield region, typically between 125 and 150 ppm. The carbons of the tert-butyl group will have characteristic signals in the aliphatic region, with the quaternary carbon appearing around 30-35 ppm and the methyl carbons at a more shielded position. The phenyl carbons will produce a series of signals in the aromatic region, with their exact chemical shifts determined by the electronic effects of the oxazole ring and the other substituents. The correlation between these chemical shifts and the calculated atomic charges can provide deeper insights into the electronic distribution within the molecule. Generally, carbons with lower electron density (more positive atomic charge) are deshielded and resonate at higher chemical shifts.
| Carbon | Expected Chemical Shift (ppm) |
| C2 (Oxazole) | ~ 155 - 165 |
| C4 (Oxazole) | ~ 125 - 150 |
| C5 (Oxazole) | ~ 125 - 150 |
| Phenyl Carbons | ~ 125 - 140 |
| tert-Butyl (quaternary) | ~ 30 - 35 |
| tert-Butyl (methyl) | ~ 28 - 30 |
Disclaimer: The ¹³C NMR data is predicted based on values for analogous compounds and should be considered as an estimation.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The C=N stretching vibration of the oxazole ring is a key diagnostic peak, typically appearing in the region of 1600-1650 cm⁻¹. nih.gov The C-O-C stretching of the oxazole ring usually gives rise to a strong band around 1050-1250 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl groups will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group will appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the phenyl rings can provide information about their substitution pattern and are typically found in the 650-900 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N Stretch (Oxazole) | ~ 1600 - 1650 |
| C=C Stretch (Aromatic) | ~ 1450 - 1600 |
| C-O-C Stretch (Oxazole) | ~ 1050 - 1250 |
| Aromatic C-H Bending (out-of-plane) | ~ 650 - 900 |
Disclaimer: The FT-IR data is based on characteristic frequencies of functional groups and may not reflect the precise experimental spectrum of the target compound.
Raman Spectroscopy Applications
Electronic Spectroscopy
Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show strong absorptions due to π-π* transitions within the conjugated system formed by the diphenyl-substituted oxazole core. The presence of the phenyl groups significantly extends the conjugation, leading to absorption maxima at longer wavelengths compared to a simple oxazole ring. For similar 2,5-diphenyloxazole (B146863) compounds, absorption maxima are typically observed in the UV region, often between 300 and 350 nm. globalresearchonline.net The exact position and intensity of these absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Analysis of the UV-Vis absorption spectrum is crucial for understanding the electronic transitions within a molecule. For conjugated systems like this compound, the absorption maxima (λmax) provide insights into the π-π* transitions of the oxazole and phenyl rings. However, specific experimental data detailing the UV-Vis absorption properties of this compound, including absorption maxima and molar absorptivity coefficients in various solvents, could not be located in the reviewed literature.
Table 1: UV-Vis Absorption Data for this compound (No specific data available in the reviewed literature)
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|
Fluorescence Emission Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy reveals information about the excited state properties of a molecule. The emission maxima, Stokes shift, and fluorescence quantum yield (ΦF) are key parameters that characterize the emissive properties of a fluorophore. While oxazole derivatives are often fluorescent, specific data on the fluorescence emission spectrum and quantum yield of this compound in any specified solvent were not found. The determination of quantum yield typically requires a comparison against a standard reference.
Table 2: Fluorescence and Quantum Yield Data for this compound (No specific data available in the reviewed literature)
| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|
Solvatochromic Effects in Various Solvents
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of the change in the electronic ground and excited state dipole moments. Studying the UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities would elucidate the nature of the electronic transitions and the charge distribution in the molecule. No specific studies detailing the solvatochromic behavior of this compound were identified.
Table 3: Solvatochromic Data for this compound (No specific data available in the reviewed literature)
| Solvent | Polarity Index | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |
|---|
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution measurements. For this compound (Molecular Formula: C21H23NO), HRMS would provide a highly accurate mass measurement, which serves as a definitive confirmation of the molecular formula. While general mass spectrometry techniques are standard for chemical characterization, specific high-resolution mass spectrometry data for this compound was not found in the available literature.
Table 4: Mass Spectrometry Data for this compound (No specific data available in the reviewed literature)
| Technique | Ionization Mode | Calculated m/z | Measured m/z |
|---|
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.
For this compound, X-ray crystallographic analysis would reveal the specific conformation adopted by the molecule in the crystal lattice. Key parameters of interest would include the dihedral angles between the plane of the central oxazole ring and the two flanking phenyl rings, as well as the orientation of the tert-butyl group. This information is critical for understanding the degree of planarity and steric hindrance within the molecule. No published crystal structure or associated conformational analysis for this compound could be located.
Table 5: Key Dihedral Angles from X-ray Crystallography for this compound (No specific data available in the reviewed literature)
| Dihedral Angle | Value (°) |
|---|---|
| Phenyl Ring 1 - Oxazole Ring | |
| Phenyl Ring 2 - Oxazole Ring |
Analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, that stabilize the crystal lattice. These interactions are fundamental to the material's bulk properties. In the absence of a determined crystal structure for this compound, no such analysis is possible.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular characteristics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in mapping the electronic landscapes and energetic properties of complex organic molecules.
Electronic Structure Determination (HOMO-LUMO Energy Gaps, Charge Densities)
The electronic structure of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests higher reactivity and a greater ease of electronic transition. nih.gov
Computational studies on analogous substituted oxazoles, performed using DFT with the B3LYP functional, provide insight into the expected electronic properties. For instance, the HOMO-LUMO gap for the parent oxazole (B20620) is calculated to be approximately 6.957 eV, indicating high stability. nih.gov The introduction of substituents dramatically alters this gap. In computational studies of related N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was found to be 4.8435 eV, reflecting the increased reactivity due to substitution. irjweb.com For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a similar heterocyclic structure, the calculated gap is 4.4815 eV. ajchem-a.com
Table 1: Calculated Frontier Orbital Energies and Properties of Related Oxazole/Oxadiazole Derivatives This table presents data from structurally similar compounds to infer properties of 2-tert-Butyl-4,5-diphenyl-1,3-oxazole.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Oxazole | B3LYP/6–311++g(2df,2p) | - | - | 6.957 | nih.gov |
| 2-methyl-5-phenyloxazole | B3LYP/6–311++g(2df,2p) | -6.046 | -0.890 | 5.156 | nih.gov |
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | B3LYP/6-311G++(d,p) | -5.6518 | -0.8083 | 4.8435 | irjweb.com |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |
Conformational Analysis and Energy Minimization (e.g., using DFT, HF methods)
Conformational analysis aims to find the most stable three-dimensional arrangement of a molecule, which corresponds to its minimum energy state. This is typically achieved by optimizing the molecular geometry using methods like DFT or Hartree-Fock. For this compound, the key conformational variables are the dihedral angles of the two phenyl rings relative to the central oxazole ring.
In a computational study of the closely related molecule Oxaprozin (4,5-diphenyl-2-(2-oxazole)propionic acid), geometry optimization was performed using both HF and DFT (B3LYP) methods with a 6-31G(d,p) basis set. researchgate.net The analysis of related oxazole derivatives shows that the oxazole ring itself is largely planar. irjweb.com The phenyl rings, however, will be twisted out of the plane of the oxazole ring due to steric hindrance between the ortho-hydrogens of the phenyl groups and the adjacent substituents. The bulky tert-butyl group at position 2 will also significantly influence the local geometry. The final conformation represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsions.
Analysis of Steric and Electronic Effects of tert-Butyl and Phenyl Substituents
The substituents on the oxazole core have profound steric and electronic effects.
Phenyl Groups (at C4 and C5): Electronically, the phenyl rings extend the π-conjugated system of the oxazole ring. This delocalization typically leads to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. nih.gov Sterically, the phenyl groups are too bulky to be coplanar with the oxazole ring, leading to a twisted conformation as discussed above.
tert-Butyl Group (at C2): The tert-butyl group is a bulky, electron-donating substituent. Its primary electronic effect is inductive (+I), meaning it donates electron density to the oxazole ring. This donation tends to raise the energy of the HOMO, which decreases the HOMO-LUMO gap and increases the molecule's reactivity. nih.gov The steric bulk of the tert-butyl group can influence the orientation of the adjacent phenyl group at C5 and may also shield the nitrogen atom from intermolecular interactions. Studies on 2,6-di-tert-butylphenol (B90309) moieties attached to oxadiazole rings highlight how such bulky groups can sterically hinder reactions and affect molecular packing in the solid state. nih.gov
Prediction and Simulation of Spectroscopic Data (e.g., UV-Vis, IR, NMR)
Computational methods can accurately predict various spectroscopic data, which is invaluable for identifying and characterizing compounds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For conjugated systems like this compound, the main absorption bands are expected in the UV region, arising from π→π* transitions within the extended aromatic system. The specific λmax would be influenced by the degree of planarity and the electronic nature of the substituents. bohrium.com
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in assigning the peaks observed in experimental FT-IR spectra. For the related Oxaprozin molecule, DFT calculations were used to study the vibrational modes, including the characteristic C=O and O-H stretching frequencies of its propionic acid group. researchgate.net For this compound, key vibrational modes would include C-H stretches from the aromatic and tert-butyl groups, C=N and C=C stretching from the ring systems, and C-O-C stretching of the oxazole ether linkage.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating NMR chemical shifts (δ). nih.govnih.gov Theoretical calculations can predict the ¹H and ¹³C NMR spectra. For this compound, one would expect characteristic signals for the tert-butyl protons (a singlet in the upfield region of the ¹H spectrum), and a complex set of signals in the aromatic region for the diphenyl protons. In the ¹³C spectrum, distinct signals would be predicted for the quaternary carbons of the tert-butyl group, the carbons of the phenyl rings, and the three carbons of the oxazole ring. Theoretical studies on oxazoles have shown that solvent effects can significantly influence nitrogen NMR chemical shifts, an important consideration for accurate predictions. nih.gov
Theoretical Studies on Linear and Nonlinear Optical Properties
Molecules with extended π-conjugation and significant charge asymmetry often exhibit interesting nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are of interest for applications in photonics and optoelectronics.
Theoretical calculations using DFT can predict the linear polarizability (α) and the first-order hyperpolarizability (β), which is the primary measure of a molecule's second-order NLO response. For a molecule to have a non-zero β value, it must lack a center of inversion.
A computational study on Oxaprozin, which shares the 4,5-diphenyloxazole (B1616740) core, found a first-order hyperpolarizability (β) of 1.117 x 10⁻³⁰ esu, indicating a notable NLO response. researchgate.net The presence of donor and acceptor groups across a π-system typically enhances NLO properties. In this compound, the combination of the electron-donating tert-butyl group and the extensive π-system of the diphenyl-oxazole core suggests that it could also possess significant NLO activity. Computational studies on other heterocyclic systems confirm that extending π-conjugation and introducing donor-acceptor groups are effective strategies for designing molecules with large hyperpolarizability values. bohrium.comresearchgate.net
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a critical tool for investigating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify intermediates, determine the structures of transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds.
For example, the photo-oxidation of oxazole derivatives by singlet oxygen has been studied computationally, revealing a [4+2]-cycloaddition pathway as the most favorable route. nih.gov However, for the specific compound this compound, there is no available literature detailing computational studies on its reaction mechanisms or transition state analyses. Such studies would be valuable for understanding its synthesis, reactivity, and degradation pathways.
Applications in Catalysis and Ligand Design
Investigation of 2-tert-Butyl-4,5-diphenyl-1,3-oxazole as a Ligand Scaffold in Metal Catalysis
The this compound molecule possesses key features that are desirable in a ligand for metal catalysis. The nitrogen atom of the oxazole (B20620) ring has a lone pair of electrons available for coordination to a metal center. The presence of a sterically demanding tert-butyl group at the 2-position and two phenyl groups at the 4- and 5-positions creates a well-defined and sterically hindered environment around the coordinating nitrogen atom.
This steric bulk can play a crucial role in controlling the coordination geometry of a metal complex and influencing the stereochemical outcome of a catalytic reaction. The electronic properties of the oxazole ring, being relatively electron-poor compared to oxazolines, can also modulate the reactivity of the coordinated metal center. innovareacademics.in
While direct experimental studies on the use of this compound as a ligand are scarce, the principles of ligand design suggest its potential utility. The rigid framework of the oxazole ring, combined with the bulky substituents, could enforce specific coordination angles and create a chiral pocket around the metal center if a chiral variant were to be synthesized. This makes it a promising, albeit underexplored, scaffold for the development of new catalysts.
Design and Synthesis of Chiral Oxazole-Based Ligands with tert-Butyl and Phenyl Moieties
The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While this compound itself is achiral, its core structure can be modified to introduce chirality, making it a valuable building block for chiral ligands.
The design of such chiral ligands often involves the introduction of a stereocenter, typically on a substituent attached to the oxazole ring, or by creating a chiral axis or plane within the ligand structure. For instance, a common strategy in the design of chiral oxazoline (B21484) ligands, which are structurally related to oxazoles, is the use of chiral amino alcohols in their synthesis. acs.orgresearchgate.net This places a chiral center adjacent to the coordinating nitrogen atom, effectively influencing the stereoselectivity of the catalyzed reaction.
A hypothetical chiral analog of this compound could involve the replacement of one of the phenyl groups with a chiral biphenyl (B1667301) unit or the introduction of a chiral substituent on one of the phenyl rings. The synthesis of such a ligand would likely follow established methodologies for the formation of substituted oxazoles. One common route involves the condensation of a carboxylic acid (or its derivative) with an α-amino ketone. For a chiral ligand incorporating the this compound framework, this could involve the reaction of a chiral derivative of benzoin (B196080) with pivalamide (B147659).
The steric and electronic properties of the tert-butyl and phenyl groups would be critical in these chiral designs. The bulky tert-butyl group can act as a steric directing group, influencing the orientation of the substrate in the catalytic pocket. nih.gov The phenyl groups can also contribute to steric bulk and can be electronically modified to fine-tune the catalytic activity and selectivity. researchgate.net
Role of Oxazole and Analogous Oxazoline Ligands in Asymmetric Catalysis
The potential of this compound as a ligand is best understood by examining the extensive research on analogous oxazoline-based ligands, particularly phosphino-oxazoline (PHOX) ligands, which have been successfully employed in a wide array of asymmetric catalytic reactions. acs.orgnih.gov The oxazoline ring in these ligands serves as a key coordinating and stereodirecting element.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and chiral P,N-ligands, including those containing an oxazoline moiety, have proven to be highly effective. rsc.org While direct data for this compound is unavailable, the performance of tert-butyl-substituted oxazoline ligands in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins provides valuable insight. The tert-butyl group on the oxazoline ring often leads to high levels of enantioselectivity by creating a sterically demanding environment around the metal center, which effectively differentiates between the two faces of the prochiral substrate.
Asymmetric Allylic Substitution Reactions
Palladium-catalyzed asymmetric allylic substitution is another area where oxazoline-containing ligands have excelled. thieme-connect.com The (S)-tBu-PHOX ligand, which features a tert-butyl group on the oxazoline ring, is a prominent example. It has been successfully used in various asymmetric allylic alkylation and amination reactions, delivering products with high enantiomeric excess. acs.org The bulky tert-butyl group is crucial for creating a well-defined chiral pocket that controls the approach of the nucleophile to the π-allyl palladium intermediate. nih.gov The phenyl groups on a potential ligand like this compound could further enhance steric control and influence the electronic properties of the catalyst.
Heck Reactions
The palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation. Chiral PHOX ligands have been employed in asymmetric Heck reactions to control the stereochemistry of the newly formed stereocenter. nih.gov The rigidity and steric bulk of the ligand are critical for achieving high enantioselectivity. While oxazole-based ligands are less common in this context, novel palladium complexes with oxazolin-2-ylidene ligands, derived from oxazoles, have shown remarkable activity in Heck coupling reactions of aryl bromides, surpassing related imidazolin-2-ylidene complexes. acs.orgcnr.it This suggests that the oxazole core, as present in this compound, could be a viable platform for designing ligands for Heck and other cross-coupling reactions.
Other Transition Metal-Catalyzed Asymmetric Processes
The versatility of oxazoline-based ligands extends to a variety of other transition metal-catalyzed reactions. These include conjugate additions, cyclopropanations, and Diels-Alder reactions. acs.orgnih.gov The success of these ligands is often attributed to their modular nature, allowing for the systematic tuning of steric and electronic properties. The presence of both a bulky tert-butyl group and two phenyl groups in this compound offers a unique combination of steric hindrance and potential for electronic modulation, making it an intriguing, though yet to be fully explored, candidate for ligand development in a broad range of asymmetric catalytic transformations.
Influence of Steric Bulk and Aromatic Substituents on Catalytic Performance and Selectivity
The catalytic efficacy and selectivity of a ligand are intricately linked to its three-dimensional structure. In the case of this compound, the tert-butyl group at the 2-position and the phenyl groups at the 4- and 5-positions are defining features that dictate its interaction with metal centers and substrates.
The tert-butyl group is well-established in catalyst design for imparting significant steric hindrance. nih.gov This bulkiness is not a mere impediment; it is a strategic element that can create a chiral pocket around the metal's active site, thereby directing the approach of incoming reactants. This steric control is crucial for achieving high levels of enantioselectivity in asymmetric catalysis, where the formation of one stereoisomer is favored over the other. For instance, in related phosphine-oxazoline (PHOX) ligands, the presence of a tert-butyl group on the oxazoline ring is a key factor in achieving high enantioselectivity in reactions like palladium-catalyzed asymmetric allylic alkylation. mdpi.com The sheer size of the tert-butyl group can restrict the possible coordination geometries and transition states, effectively blocking certain reaction pathways and promoting the desired stereochemical outcome.
The interplay between the electron-donating or withdrawing nature of substituents and their steric profile allows for the fine-tuning of the catalyst's activity and selectivity. Aromatic substituents can engage in π-stacking interactions, which can help in substrate binding and orientation, further enhancing selectivity. The combination of the bulky, sterically demanding tert-butyl group with the large, electronically active phenyl groups in this compound presents a powerful strategy for developing robust and highly selective catalysts.
Computational Approaches to Ligand Design and Catalyst Optimization
Modern computational chemistry provides indispensable tools for understanding and predicting the behavior of catalysts, thereby accelerating the design of new and improved ligands. researchgate.net Density Functional Theory (DFT) is a particularly powerful method used to investigate the electronic structure, geometry, and reactivity of molecules like this compound and their metal complexes. irjweb.com
The process of in silico ligand design often involves creating a library of virtual ligands with systematic variations in their substituents. For a scaffold like 2,4,5-trisubstituted oxazole, one could computationally screen derivatives with different alkyl or aryl groups to identify candidates with optimal properties for a specific catalytic transformation. nih.gov For instance, molecular docking studies, a computational technique, have been employed to evaluate how different 2,4,5-trisubstituted oxazole derivatives bind to biological targets, demonstrating the utility of these methods in predicting molecular interactions. nih.gov
In the context of this compound, computational modeling could be used to:
Analyze Conformational Preferences: Determine the most stable spatial arrangement of the tert-butyl and phenyl groups and how this conformation influences the shape of the catalytic site.
Evaluate Steric Maps: Generate maps that visualize the steric hindrance around the metal center, quantifying the influence of the bulky substituents.
Predict Reaction Pathways: Simulate the entire catalytic cycle to identify the rate-determining steps and the origins of selectivity.
By combining theoretical calculations with experimental results, a synergistic approach is established. Computational insights can guide experimental efforts, reducing the amount of trial-and-error synthesis and testing required. This integrated strategy is fundamental to the modern development of bespoke catalysts for challenging chemical transformations.
Applications in Materials Science
Potential Utilization in Advanced Optical Materials
The extended π-conjugation system provided by the two phenyl groups at the 4 and 5 positions of the oxazole (B20620) ring, combined with the electron-donating nature of the oxazole core, suggests that 2-tert-Butyl-4,5-diphenyl-1,3-oxazole could be a promising candidate for advanced optical materials, particularly in the realm of organic light-emitting diodes (OLEDs). Oxadiazole derivatives, which are structurally related to oxazoles, are frequently used as electron transporters and emitters in OLED devices. acs.orgiphy.ac.cn The inherent fluorescence of many 2,5-diaryloxazoles is a key characteristic for such applications. researchgate.net
The bulky tert-butyl group at the 2-position could offer several advantages. Sterically hindered substituents are known to influence the molecular packing in the solid state, which can prevent aggregation-caused quenching of fluorescence and improve the quantum yield of emission. researchgate.net Furthermore, the tert-butyl group can enhance the solubility of the compound in organic solvents, which is beneficial for the fabrication of devices via solution-based processing techniques. The diphenyl substitution contributes to a high refractive index and thermal stability, which are crucial properties for materials used in optoelectronic devices. nih.govurfu.ru The potential for this compound to exhibit significant nonlinear optical (NLO) properties also exists, as seen in similarly structured triaryl-imidazole derivatives. semanticscholar.org
Table 1: Photophysical Properties of Structurally Related Oxazole and Oxadiazole Derivatives
| Compound Name | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | 340-450 nm | Visible Range | ≥ 0.60 | Various |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | 200-400 nm | Not Specified | Not Specified | Dichloromethane |
| Pyrene-Oxadiazole Derivative | Not Specified | Delayed Fluorescence | High | Not Specified |
This table presents data for compounds structurally analogous to this compound to illustrate the typical optical properties of such chemical classes.
Role in Photosensitization and as Optical Brighteners
The oxazole moiety is a key component in a class of compounds known as optical brighteners or fluorescent whitening agents (FWAs). hongxinchemical.comresearchgate.net These substances function by absorbing light in the ultraviolet region (typically 300-400 nm) and re-emitting it in the blue portion of the visible spectrum (around 420-480 nm). hongxinchemical.com This process of fluorescence masks the natural yellow cast of materials like polymers, textiles, and papers, making them appear whiter and brighter. Benzoxazole derivatives are a prominent class of FWAs. hongxinchemical.comresearchgate.net Given the inherent fluorescence of diaryl-substituted oxazoles, it is plausible that this compound could exhibit similar properties, with the specific absorption and emission wavelengths being determined by the diphenyl substitution pattern.
In the context of photosensitization, a photosensitizer is a molecule that produces reactive oxygen species (ROS), such as singlet oxygen, upon excitation with light. nih.goveurekaselect.com This property is the basis for applications like photodynamic therapy (PDT) for cancer treatment. nih.govnih.govmdpi.com An effective photosensitizer typically possesses a strong absorption in the visible or near-infrared region and an efficient pathway for intersystem crossing from the excited singlet state to a long-lived triplet state. nih.gov The extended aromatic system of this compound could potentially facilitate such electronic transitions. While porphyrins are the most common photosensitizers, various other heterocyclic compounds are being explored for this purpose. nih.govmdpi.comgoogle.com The specific potential of this oxazole derivative as a photosensitizer would depend on its triplet state lifetime and quantum yield of singlet oxygen generation.
Integration into Functional Polymer Structures
The incorporation of chromophoric units like this compound into polymer structures is a common strategy for developing functional materials with tailored optical and electronic properties. Polymers containing oxadiazole units in their main chain are known for their high thermal stability and are investigated for applications in advanced materials. nih.govresearchgate.net
There are several hypothetical routes for integrating the target oxazole compound into a polymer. If functional groups, such as carboxylic acids, amines, or halides, were introduced onto the peripheral phenyl rings, the molecule could serve as a monomer for step-growth polymerization, leading to polyesters, polyamides, or polyarylenes with the oxazole unit in the main chain. Such polymers could exhibit high thermal stability and desirable photoluminescent properties.
Alternatively, the molecule could be functionalized with a polymerizable group, such as a vinyl or acrylate moiety, allowing it to be incorporated as a pendant group in a polymer chain through chain-growth polymerization. This approach would result in polymers where the optoelectronic properties of the oxazole unit are combined with the processability and mechanical properties of the polymer backbone. Poly(2-isopropenyl-2-oxazoline) is an example of a functional polymer platform where pendant groups can be readily introduced. While this specific example involves an oxazoline (B21484), the principle of creating functional polymers by incorporating heterocyclic moieties is well-established. mdpi.com The bulky tert-butyl group could also play a role in modifying the physical properties of the resulting polymer, such as increasing its free volume and affecting its glass transition temperature.
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Pathways
The synthesis of substituted oxazoles has been a long-standing area of interest, with classic methods like the Robinson-Gabriel synthesis being well-established. wikipedia.org However, modern chemistry places a strong emphasis on sustainability, efficiency, and atom economy. nih.gov Future research on 2-tert-Butyl-4,5-diphenyl-1,3-oxazole should prioritize the development of green synthetic methodologies.
Recent breakthroughs in oxazole (B20620) synthesis have moved away from harsh reagents and conditions. For instance, electrochemical methods now allow for the deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, avoiding transition metals and toxic oxidants. rsc.org Similarly, calcium-catalyzed procedures offer a sustainable, rapid, and high-yielding route to functionalized oxazoles, using an environmentally benign metal. nih.gov Other innovative strategies include metal-free C-O bond cleavage followed by cyclization and tandem reactions of N-propargylamides with trifluoropyruvates, which provide 100% atom economy. rsc.orgmdpi.com
A significant goal would be to adapt these modern, sustainable methods for the targeted synthesis of this compound. This would involve exploring the compatibility of precursors like pivalic acid (or its derivatives) and diphenyl-substituted starting materials with these novel catalytic systems. Success in this area would not only provide a more environmentally friendly route to the title compound but could also broaden the scope of these sustainable methods to include highly substituted, sterically demanding oxazoles.
| Synthetic Method | Key Features | Starting Materials | Potential Advantage for Target Compound |
| Electrochemical Cycloaddition rsc.org | Metal- and oxidant-free; green catalytic system. | Carboxylic acids, Isocyanides | Avoids harsh conditions that could affect phenyl groups. |
| Calcium Catalysis nih.gov | Sustainable catalyst; rapid reactions; benign by-products. | N-acyl-N,O-acetals, Isocyanides | High functional group tolerance suitable for substituted precursors. |
| Metal-Free C-O Cleavage rsc.org | Avoids transition metals; one-pot procedure. | Esters, Amines | Novel pathway that could offer unique precursor options. |
| Van Leusen Synthesis nih.govmdpi.com | Two-step [3+2] cycloaddition; versatile for 5-substituted oxazoles. | Aldehydes, Tosylmethylisocyanide (TosMIC) | Well-established method adaptable to complex aldehydes. |
| Microwave-Assisted Synthesis researchgate.net | Reduced reaction times; often improved yields. | Bromoethanones, Amides | Efficient energy input could overcome steric hindrance. |
Comprehensive Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of the oxazole ring is well-documented, encompassing electrophilic substitution (typically at the C5 position), nucleophilic substitution (at C2), and participation as a diene in Diels-Alder reactions. wikipedia.orgnumberanalytics.comyoutube.com The electronic nature of the substituents heavily influences this reactivity; electron-donating groups enhance susceptibility to electrophilic attack, while electron-withdrawing groups favor nucleophilic reactions. numberanalytics.com
For this compound, the specific substitution pattern—a bulky, electron-donating tert-butyl group at C2 and two electron-rich phenyl groups at C4 and C5—presents a unique electronic and steric environment. A crucial area for future research is the systematic exploration of its reactivity to determine how this specific arrangement alters the canonical reaction pathways of the oxazole core.
Future studies should investigate:
Selective Functionalization: Can the phenyl rings be selectively functionalized (e.g., via halogenation or nitration) without affecting the oxazole core?
Diels-Alder Reactivity: How does the C5-phenyl group impact the oxazole's ability to act as a diene in cycloaddition reactions? The steric bulk may hinder the reaction or alter its regioselectivity.
Ring-Opening Reactions: Investigating the stability of the oxazole ring under various conditions (e.g., thermal, photochemical, or in the presence of strong acids/bases) could lead to novel transformations and the synthesis of other complex molecules.
Novel C-H Activation: Exploring transition-metal-catalyzed C-H activation at the phenyl rings or even the tert-butyl group could provide direct pathways to more complex derivatives without pre-functionalization.
Rational Design of Next-Generation Oxazole-Based Ligands for Emerging Catalytic Challenges
Chiral oxazoline-containing ligands, such as PHOX (phosphinooxazoline) and PyBox (pyridine-bis(oxazoline)), are among the most successful and versatile ligand classes in asymmetric catalysis. acs.orgrsc.orgacs.org Their success stems from their modular nature, ready accessibility from chiral amino alcohols, and the close proximity of the stereocenter to the metal, which allows for direct stereochemical control. acs.org
The this compound structure serves as an intriguing, albeit achiral, scaffold that could be developed into a new class of ligands. The tert-butyl group at the 2-position can exert significant steric influence, creating a well-defined coordination pocket around a metal center. The phenyl groups at the 4 and 5 positions could be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) or chiral auxiliaries.
Future research should focus on:
Synthesis of Functionalized Analogues: Developing synthetic routes to introduce phosphino, pyridyl, or other coordinating groups onto one or both of the phenyl rings of the core structure.
Creation of Chiral Derivatives: Introducing chirality either through the use of chiral starting materials for the functional groups or by resolving racemic derivatives.
Application in Catalysis: Testing these novel ligands in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and allylic alkylations, where steric bulk and electronic properties are known to be critical for selectivity and activity. acs.orgacs.org The unique steric profile of a ligand derived from this scaffold could offer advantages in reactions where traditional ligands are less effective.
| Ligand Type | Common Abbreviation | Key Structural Feature | Potential Application Area |
| Phosphinooxazoline acs.org | PHOX | P,N-bidentate; central and/or planar chirality. | Allylic Alkylation, Heck Reaction |
| Bis(oxazoline) acs.org | BOX | C2-symmetric; N,N-bidentate. | Diels-Alder, Aldol Reactions |
| Pyridine-Oxazoline rsc.org | PyOX | Hybrid N,N-ligand. | Asymmetric Hydrosilylation, Friedel-Crafts |
| Tris(oxazoline) acs.org | Trisox | Tridentate N,N,N-ligands. | Lewis Acid Catalysis |
Deeper Theoretical Insights into Structure-Property Relationships and Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding chemical systems. nih.govresearchgate.net Theoretical studies can provide deep insights into molecular geometry, electronic structure, and reaction energetics, guiding experimental work and explaining observed outcomes. nih.gov For a molecule like this compound, where experimental data is sparse, theoretical investigations are a critical first step.
Future computational studies should be directed towards:
Electronic Structure Analysis: Calculating properties such as the molecular electrostatic potential (MEP) map and frontier molecular orbital (HOMO/LUMO) energies. researchgate.net This would predict the most likely sites for electrophilic and nucleophilic attack and provide an initial assessment of its potential optoelectronic properties.
Modeling Reaction Mechanisms: Applying DFT calculations to model the transition states and intermediates of potential reactions, such as Diels-Alder cycloadditions or electrophilic substitutions. nih.gov This would help predict the feasibility and regioselectivity of various transformations, saving significant experimental effort.
Structure-Property Correlations: Systematically modeling a series of related derivatives (e.g., by changing the substituents on the phenyl rings) to establish clear structure-property relationships. This would enable the rational design of new molecules with tailored reactivity or physical properties.
Potential for Advanced Materials with Tailored Optoelectronic Properties
Heterocyclic compounds, including oxazole and its isomers like oxadiazole, are of significant interest in materials science due to their electronic properties and high thermal stability. globalresearchonline.net Oxadiazole derivatives, in particular, have been extensively investigated as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs). nih.govicm.edu.pl The electronic properties of these materials can be finely tuned by altering the substituents on the heterocyclic core. nih.gov
The structure of this compound contains elements that are highly desirable for organic electronic materials. The extensive π-conjugation provided by the two phenyl rings and the oxazole core could facilitate charge transport, while the bulky tert-butyl group could enhance solubility and promote amorphous film formation, which is often beneficial for device performance.
Promising research directions include:
Photophysical Characterization: Synthesizing the compound and performing a thorough investigation of its absorption (UV-Vis) and photoluminescence (fluorescence) properties to determine its emission color and quantum yield. globalresearchonline.net
Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are crucial indicators of a material's suitability for use in electronic devices like OLEDs or organic photovoltaics. icm.edu.pl
Design of Functional Polymers and Dendrimers: Using this compound as a monomer or core unit for the synthesis of larger, functional materials. For example, creating polymers where this unit is part of the conjugated backbone could lead to new materials with unique thermal and electronic properties.
Device Fabrication and Testing: Incorporating the compound into prototype OLEDs as an emissive layer, host material, or charge-transport layer to directly evaluate its performance and potential for practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
